5-(2-Ethoxyethyl)-4-methyl-2-phenyl-1,3-oxazole
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Overview
Description
5-(2-Ethoxyethyl)-4-methyl-2-phenyl-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyethyl)-4-methyl-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethoxyethylamine with a suitable α-haloketone, followed by cyclization in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxyethyl)-4-methyl-2-phenyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, where nucleophiles like halides or amines can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of corresponding oxazole carboxylic acids.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
5-(2-Ethoxyethyl)-4-methyl-2-phenyl-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Ethoxyethyl)-4-methyl-2-phenyl-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethanol: A solvent with similar ethoxyethyl functionality.
4-Methyl-2-phenyl-1,3-oxazole: A structurally related oxazole compound.
5-Methyl-2-phenyl-1,3-oxazole: Another oxazole derivative with a different substitution pattern.
Uniqueness
5-(2-Ethoxyethyl)-4-methyl-2-phenyl-1,3-oxazole stands out due to its specific combination of substituents, which confer unique chemical and physical properties. Its ethoxyethyl group provides solubility in organic solvents, while the phenyl and methyl groups contribute to its stability and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
645392-38-7 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
5-(2-ethoxyethyl)-4-methyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C14H17NO2/c1-3-16-10-9-13-11(2)15-14(17-13)12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3 |
InChI Key |
CFVLZWMYQQBBDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=C(N=C(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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